Isavuconazole-d4 is a deuterated derivative of isavuconazole, an antifungal agent used primarily for treating invasive fungal infections. Isavuconazole itself is a triazole compound that inhibits the synthesis of ergosterol, a vital component of fungal cell membranes. The deuterated form, isavuconazole-d4, is utilized in pharmacokinetic studies and analytical chemistry to improve the accuracy of quantification methods due to its distinct mass signature.
Isavuconazole was first approved by the U.S. Food and Drug Administration in 2015 under the brand name Cresemba. The compound is synthesized from various starting materials, including 2-chloronicotinic acid, through several chemical transformations that yield the active pharmaceutical ingredient (API) with high purity and yield . Isavuconazole-d4 is typically synthesized from isavuconazole using deuterated reagents to replace hydrogen atoms with deuterium, enhancing its stability and making it suitable for research applications.
Isavuconazole-d4 belongs to the class of triazole antifungals. It is classified as a new chemical entity (NCE) and is part of the broader category of azole antifungals, which are known for their ability to inhibit fungal growth by disrupting ergosterol synthesis.
The synthesis of isavuconazole-d4 involves several steps that modify isavuconazole to incorporate deuterium atoms. The general synthetic route begins with commercially available precursors like 2-chloronicotinic acid, which undergoes a series of reactions including alkylation, hydrolysis, and cyclization to form the triazole structure .
Isavuconazole-d4 retains the same core structure as isavuconazole but includes deuterium atoms at specific positions on the molecule. Its molecular formula can be represented as for isavuconazole, with the deuterated version having a modified hydrogen count reflecting the incorporation of deuterium.
Isavuconazole-d4 can participate in various chemical reactions typical for triazoles, including:
The reactions are generally carried out under controlled conditions using solvents that facilitate the desired transformations while minimizing side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor reaction progress and product purity .
Isavuconazole exerts its antifungal effects primarily by inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. By blocking this enzyme's activity, isavuconazole disrupts cell membrane integrity, leading to cell death.
Relevant data from studies indicate that the compound maintains its integrity under various storage conditions, which is critical for pharmaceutical applications .
Isavuconazole-d4 serves several important roles in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4